Cinchonine monohydrochloride hydrate

Overview

Description

Cinchonine monohydrochloride hydrate is a natural compound extracted from the bark of the cinchona tree . It has been effectively used as an antimalarial agent . It also activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells, inhibits human platelet aggregation, and possesses a suppressive effect on adipogenesis .

Synthesis Analysis

Cinchonine, in the presence of lithium diisopropylamide (LDA), forms a complex, which can catalyze the asymmetric conjugate addition of benzyl- and alkylphosphonates to aromatic and heteroaromatic nitroalkenes to form the corresponding adducts .Molecular Structure Analysis

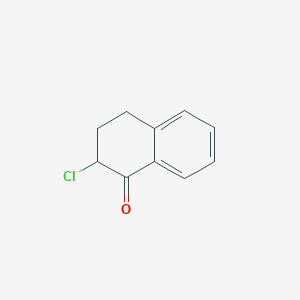

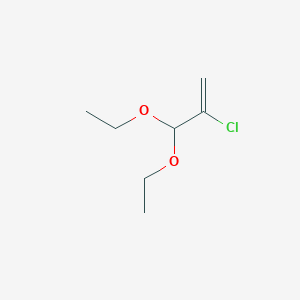

The empirical formula of Cinchonine monohydrochloride hydrate is C19H22N2O.HCl.xH2O . The molecular weight is 330.85 (anhydrous basis) . The SMILES string is OC@@H[C@]3([H])[N@@]4CC@HC@@HC3.[H]Cl.[x].O .Chemical Reactions Analysis

Cinchonine has numerous pharmacological properties, making it a promising compound for various therapeutic applications . It induces anti-cancer activity by activating caspase-3 and PARP-1, and triggers the endoplasmic reticulum stress response .Physical And Chemical Properties Analysis

Cinchonine monohydrochloride hydrate has a melting point of 208-218 °C (lit.) . It is suitable for HPLC and gas chromatography (GC) techniques .Scientific Research Applications

Chiral Stationary Phases in Enantioselective Chromatography

Cinchonine monohydrochloride hydrate serves as a valuable chiral selector in chromatography. Its unique stereochemistry allows it to discriminate between enantiomers (mirror-image molecules). Researchers use it as a stationary phase in high-performance liquid chromatography (HPLC) columns. These chiral columns enable the separation and analysis of enantiomers with high precision, which is essential in pharmaceutical, agrochemical, and environmental studies .

Novel Biological Activities

Cinchonine monohydrochloride hydrate exhibits intriguing biological properties. Researchers have explored its potential as an antimalarial agent due to its structural similarity to quinine. Additionally, it has shown anti-inflammatory and antiviral effects. Investigating its interactions with biological targets can lead to novel drug development and therapeutic strategies .

Chiral Building Blocks in Organic Synthesis

Organic chemists utilize cinchonine monohydrochloride hydrate as a chiral building block. By incorporating it into synthetic pathways, they can create complex molecules with specific stereochemistry. For instance, it participates in asymmetric synthesis, enabling the preparation of enantioenriched compounds for pharmaceutical applications .

Cocrystal Salts and Improved Solubility

Cinchonine monohydrochloride hydrate suffers from low solubility. To address this limitation, researchers design cocrystals or salts that enhance its solubility while maintaining stability. These modified forms can be more suitable for formulation in pharmaceuticals or other applications .

Catalysis and Asymmetric Transformations

Cinchonine monohydrochloride hydrate acts as a catalyst in various asymmetric reactions. It promotes enantioselective transformations, such as asymmetric Michael additions, Mannich reactions, and Diels-Alder reactions. These processes are essential for constructing complex molecules with high stereochemical control .

Supramolecular Chemistry and Host-Guest Interactions

Researchers explore cinchonine monohydrochloride hydrate’s ability to form supramolecular complexes. These interactions involve host-guest binding, where the compound acts as a host molecule. Understanding its binding preferences and recognition properties contributes to the field of supramolecular chemistry and molecular recognition .

Mechanism of Action

Target of Action

Cinchonine monohydrochloride hydrate is a member of the Cinchona alkaloids, which also include quinine, quinidine, and cinchonidine . These alkaloids have been known for their antimalarial properties . The primary target of these compounds is the malaria parasite, Plasmodium falciparum .

Mode of Action

It is generally assumed that these compounds prevent the polymerization of the toxic hematin (aquaFe(III)protoporphyrin IX), which is formed by the degradation of hemoglobin in erythrocytes, into hemozoin (β-hematin) .

Biochemical Pathways

Cinchonine and other Cinchona alkaloids affect the biochemical pathway involved in the degradation of hemoglobin in the malaria parasite . By preventing the polymerization of toxic hematin into hemozoin, these compounds disrupt a crucial survival mechanism of the parasite .

Result of Action

The molecular and cellular effects of cinchonine’s action primarily involve the disruption of the malaria parasite’s survival mechanisms . By preventing the conversion of toxic hematin into hemozoin, cinchonine causes the accumulation of toxic hematin within the parasite, leading to its death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

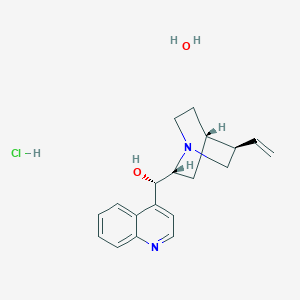

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKGJFSLFTZSO-OPMVAYRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662771 | |

| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206986-88-1, 312695-48-0, 5949-11-1 | |

| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonan-9(S)-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonine monohydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)

![7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B3024609.png)